molecular formula C9H8ClFO2 B12287156 (R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid

Katalognummer: B12287156
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: WKVHDZMINAEEPU-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chiral center, making it optically active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-2-fluoroacetophenone.

    Chiral Catalyst: A chiral catalyst is used to induce asymmetry in the molecule, leading to the formation of the ®-enantiomer.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves large-scale synthesis using optimized reaction conditions. The process includes:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(4-Chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde.

    Reduction: Formation of ®-2-(4-Chloro-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

®-2-(4-Chloro-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(4-Chloro-2-fluorophenyl)propanoic acid: The enantiomer of the compound, with different optical activity and potentially different biological effects.

    2-(4-Chloro-2-fluorophenyl)acetic acid: A structurally similar compound with a different side chain.

    4-Chloro-2-fluorobenzoic acid: A simpler aromatic carboxylic acid with similar substituents on the aromatic ring.

Uniqueness

®-2-(4-Chloro-2-fluorophenyl)propanoic acid is unique due to its chiral center, which imparts specific optical activity and can lead to different interactions with biological targets compared to its achiral or differently substituted counterparts.

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI-Schlüssel

WKVHDZMINAEEPU-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O

Kanonische SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.